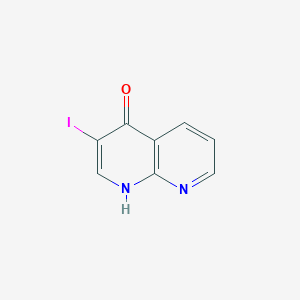![molecular formula C11H13NO2S B2415291 6-(Bencenosulfonil)-6-azabiciclo[3.1.0]hexano CAS No. 141336-05-2](/img/structure/B2415291.png)
6-(Bencenosulfonil)-6-azabiciclo[3.1.0]hexano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzenesulfonyl)-6-azabicyclo[310]hexane is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom and a benzenesulfonyl group
Aplicaciones Científicas De Investigación
6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
Target of Action
The primary targets of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to interact with various receptors, such as the mu opioid receptor .
Biochemical Pathways
The biochemical pathways affected by 6-(Benzenesulfonyl)-6-azabicyclo[31It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to have significant effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous tetrahydrofuran (THF), resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production of 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is another practical method for producing this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: Investigated for their potential antitumor properties.
Uniqueness
6-(Benzenesulfonyl)-6-azabicyclo[310]hexane is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
6-(benzenesulfonyl)-6-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPXYAMAGDPPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
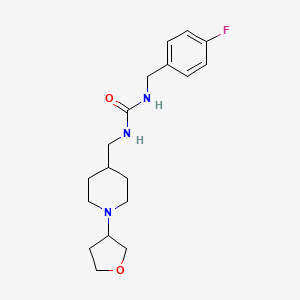
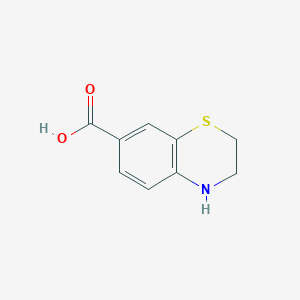

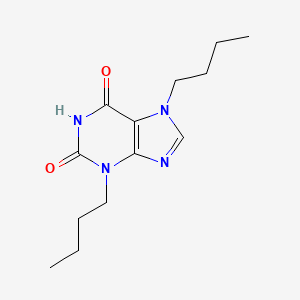
![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)
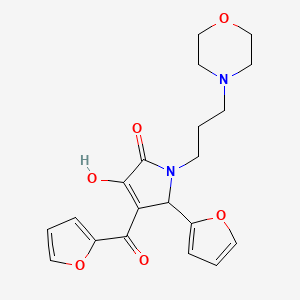

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)
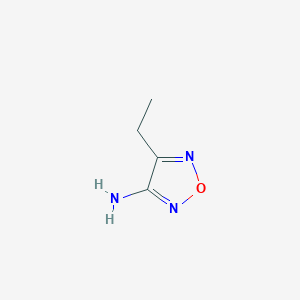
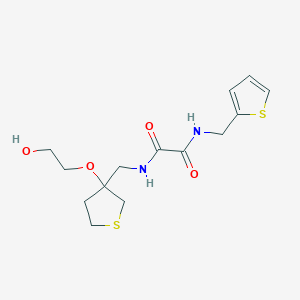
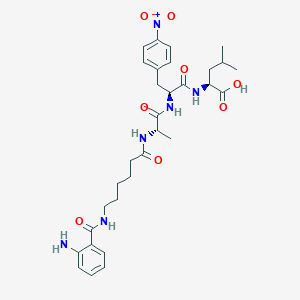
![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)
![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)
